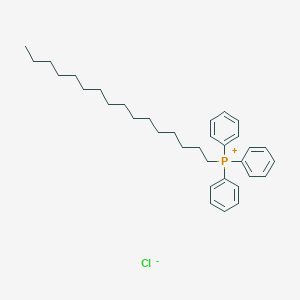
Hexadecyl(triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl(triphenyl)phosphanium chloride is an organophosphorus compound that features a phosphonium cation with a long alkyl chain and three phenyl groups. This compound is known for its applications in organic synthesis, particularly as a phase transfer catalyst and in the preparation of other organophosphorus compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadecyl(triphenyl)phosphanium chloride can be synthesized through the reaction of triphenylphosphine with hexadecyl chloride. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, and it is often carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
PPh3+C16H33Cl→[C16H33PPh3]+Cl−
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecyl(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Reduction: The compound can be reduced to form the corresponding phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as hydroxide, cyanide, and alkoxides are commonly used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Hexadecyl(triphenyl)phosphine oxide.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Reduction: Hexadecyl(triphenyl)phosphine.
Applications De Recherche Scientifique
Hexadecyl(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and as a probe for mitochondrial function due to its ability to cross lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the production of specialty chemicals and as an antistatic agent in textiles and fibers.
Mécanisme D'action
The mechanism by which hexadecyl(triphenyl)phosphanium chloride exerts its effects is primarily through its ability to act as a phase transfer catalyst. The long alkyl chain allows the compound to interact with both hydrophobic and hydrophilic environments, facilitating the transfer of reactants between phases. Additionally, the phosphonium cation can stabilize transition states and intermediates, enhancing reaction rates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Hexadecyl(trimethyl)ammonium chloride: Another phase transfer catalyst with a similar structure but different functional groups.
Tetraphenylphosphonium chloride: A related compound with four phenyl groups instead of three.
Uniqueness
Hexadecyl(triphenyl)phosphanium chloride is unique due to its combination of a long alkyl chain and a triphenylphosphine moiety. This structure provides both hydrophobic and hydrophilic properties, making it highly effective as a phase transfer catalyst and in applications requiring membrane permeability.
Propriétés
Numéro CAS |
96919-89-0 |
|---|---|
Formule moléculaire |
C34H48ClP |
Poids moléculaire |
523.2 g/mol |
Nom IUPAC |
hexadecyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C34H48P.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1;/p-1 |
Clé InChI |
JFDYBGGIJZPLFK-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)

![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
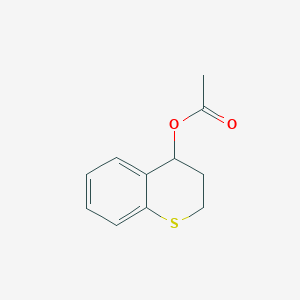
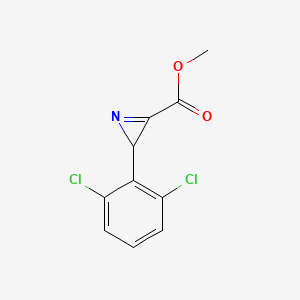


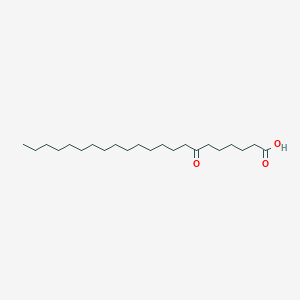
![2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate](/img/structure/B14347332.png)

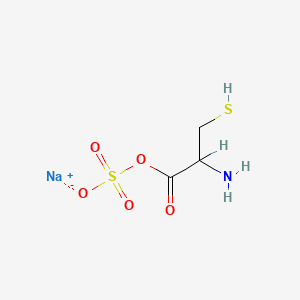
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
